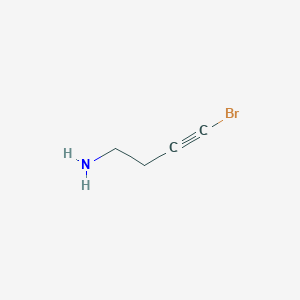
4-Bromobut-3-YN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobut-3-YN-1-amine is an organic compound with the molecular formula C4H6BrN It is a brominated alkyne amine, characterized by the presence of a bromine atom attached to a butyne chain with an amine group at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromobut-3-YN-1-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobut-1-yne with ammonia or an amine under suitable conditions. For example, the reaction of 4-bromobut-1-yne with dibenzylamine in ethanol under reflux conditions can yield N,N-dibenzylbut-3-yn-1-amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobut-3-YN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Cyclization Reactions: Catalysts such as palladium or rhodium complexes are often employed under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and secondary amines.
Oxidation Reactions: Products include oximes and nitriles.
Cyclization Reactions: Products include various heterocyclic compounds, such as indoles and pyrroles.
Aplicaciones Científicas De Investigación
4-Bromobut-3-YN-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-Bromobut-3-YN-1-amine involves its reactivity with various molecular targets. The bromine atom and the alkyne group confer unique reactivity, allowing the compound to participate in nucleophilic substitution and cyclization reactions. These reactions can lead to the formation of bioactive molecules that interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-butene: Similar in structure but lacks the alkyne group, making it less reactive in certain cyclization reactions.
But-3-yn-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromobut-1-yn-1-ylbenzene: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
4-Bromobut-3-YN-1-amine is unique due to the presence of both a bromine atom and an alkyne group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
918871-66-6 |
|---|---|
Fórmula molecular |
C4H6BrN |
Peso molecular |
148.00 g/mol |
Nombre IUPAC |
4-bromobut-3-yn-1-amine |
InChI |
InChI=1S/C4H6BrN/c5-3-1-2-4-6/h2,4,6H2 |
Clave InChI |
IWGIJIJTMCXEFN-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



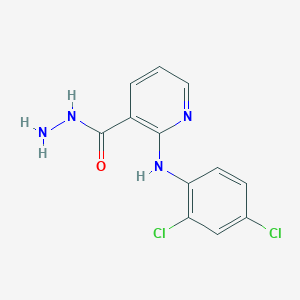
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
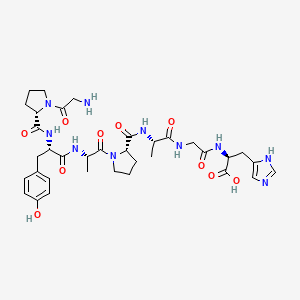
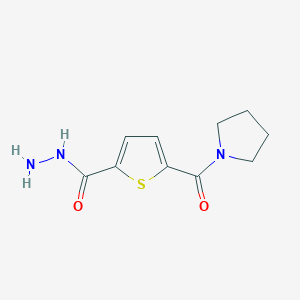
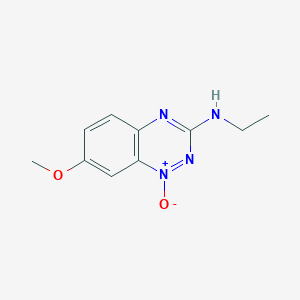

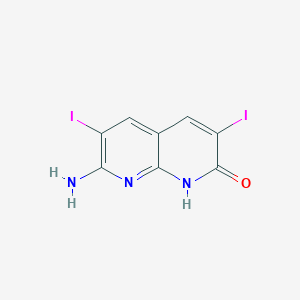
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
